molecular formula C15H15N7O B2725244 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide CAS No. 2034532-03-9

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide

Cat. No.: B2725244
CAS No.: 2034532-03-9
M. Wt: 309.333
InChI Key: NFBNOQKVWOGXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide (CAS# 2034532-03-9) is a chemical compound of significant interest in immunology and oncology research. It represents a novel chemotype based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, which functions as a heme-binding moiety . This compound was identified as a hit through a structure-based virtual screening campaign targeting the active site of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy because its overexpression in the tumor microenvironment suppresses immune responses and is associated with poor prognosis . This molecule acts as a catalytic holo-inhibitor of IDO1, directly inhibiting the enzyme's tryptophan-to-kynurenine conversion activity without increasing free heme levels, a mechanism distinct from apo-inhibitors . In vitro studies in human A375 melanoma cell lines have demonstrated an IC50 value in the low micromolar range (2.6 µM) . Its role as a foundational compound for the rational, in silico-guided design of more potent analogues makes it a valuable tool for researchers exploring immune checkpoint pathways, developing combination therapies, and investigating the structure-activity relationships of heme-binding inhibitors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(11-1-4-16-5-2-11)19-12-3-7-21(9-12)13-14-20-18-10-22(14)8-6-17-13/h1-2,4-6,8,10,12H,3,7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBNOQKVWOGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolo-pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Target Selectivity

The compound’s closest analogs include derivatives with modifications to the triazolopyrazine core, pyrrolidine substituents, or terminal functional groups. Key examples and their distinctions are summarized below:

Compound Core Structure Substituents Key Functional Differences
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide (Target) [1,2,4]triazolo[4,3-a]pyrazine Pyrrolidin-3-yl, isonicotinamide High polarity due to pyridine carboxamide
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Pyrrolo-triazolopyrazine Cyclobutyl, cyanoacetamide Enhanced lipophilicity from cyclobutyl group
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride [1,2,4]triazolo[4,3-a]pyrazine Piperazine, methyl Improved solubility (dihydrochloride salt)
Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate Pyrrolo-triazolopyrazine Cyclohexane, ethyl ester Ester group may enhance metabolic stability
Key Observations:
  • Substituent Effects: The isonicotinamide group in the target compound provides a planar aromatic system absent in analogs like cyanoacetamide or ethyl ester derivatives, which may reduce off-target interactions .
  • Physicochemical Properties : Piperazine derivatives (e.g., 1-{3-methyl-[1,2,4]triazolo…}) exhibit higher aqueous solubility due to salt formation, whereas cyclobutyl or cyclohexane substituents increase lipophilicity .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyrazine ring , a pyrrolidine moiety , and an isonicotinamide group . These structural components contribute to its unique pharmacological profile. The molecular formula is C14H16N6OC_{14}H_{16}N_{6}O with a molecular weight of approximately 284.32 g/mol.

PropertyValue
Chemical FormulaC14H16N6O
Molecular Weight284.32 g/mol
IUPAC NameThis compound
AppearanceWhite powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
  • Receptor Modulation : The triazolopyrazine ring can engage in hydrogen bonding and π-π interactions with receptors, potentially modulating their activity. This interaction could lead to enhanced therapeutic effects in conditions such as cancer or inflammatory diseases.
  • Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania, suggesting that this compound may possess similar antiparasitic properties .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and biological activity of compounds structurally related to this compound:

  • Cytotoxicity Assessments : A series of related compounds were tested for cytotoxic effects on various cell lines. Some derivatives exhibited significant cytotoxicity at low micromolar concentrations, raising concerns about their safety profile in therapeutic applications .

Case Studies

  • Diabetes Management : In a study focusing on DPP-IV inhibitors, this compound demonstrated promising results in enhancing insulin secretion and lowering blood glucose levels in diabetic models .
  • Antiparasitic Activity : Compounds similar to this structure have been tested against Leishmania species with favorable outcomes. The mechanism involved disrupting the metabolic pathways of the parasites without affecting human cells significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.